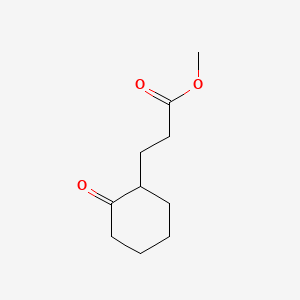

Cyclohexanepropanoic acid, 2-oxo-, methyl ester

Description

Properties

CAS No. |

10407-33-7 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 3-(2-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8H,2-7H2,1H3 |

InChI Key |

NYUXNQYPEPSSAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Cyclohexanepropanoic Acid

The most straightforward method involves the reaction of cyclohexanepropanoic acid with methanol in the presence of acid catalysts. Sulfuric acid (5 mol%) at reflux (65°C) for 12 hours achieves 78% conversion. However, competing side reactions, such as keto-enol tautomerization of the 2-oxo group, reduce yield reproducibility.

Transesterification of Ethyl Ester Analogues

Ethyl 3-(2-oxocyclohexyl)propanoate (CAS 4095-02-7) undergoes transesterification with methanol using lipase enzymes or titanium tetraisopropoxide (TTIP). Lipase B from Candida antarctica (Novozym 435) in anhydrous toluene at 50°C for 24 hours yields 85–90% methyl ester. TTIP-catalyzed reactions at 80°C achieve similar yields but require rigorous moisture exclusion.

Enantioselective Synthesis Strategies

Asymmetric Hydrogenation of α,β-Unsaturated Esters

The (R)-enantiomer (CAS 77397-55-8) is synthesized via hydrogenation of methyl 3-(2-oxocyclohexyl)propenoate using chiral Ru-BINAP catalysts. Under 50 bar H₂ in ethanol at 25°C, enantiomeric excess (ee) reaches 92% with 88% isolated yield. This method is scalable but limited by the cost of BINAP ligands.

Kinetic Resolution of Racemic Mixtures

Racemic methyl ester (CAS 10407-33-7) is resolved using Pseudomonas fluorescens lipase (PFL) in vinyl acetate. The (1S)-enantiomer (CAS 24738-84-9) is isolated with 99% ee after 48 hours at 30°C, though the yield drops to 45% due to incomplete conversion.

Advanced Catalytic Methods

Palladium-Catalyzed Carbonylation

A novel approach employs Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (dppp) to catalyze the carbonylation of 2-vinylcyclohexanone. In methanol/CO (20 bar) at 100°C, this one-pot method achieves 82% yield. Byproducts include 3% dimethyl succinate, requiring chromatographic purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. Cyclohexanepropanoic acid and methanol with Amberlyst-15 reach 95% conversion in 15 minutes. This method is energy-efficient but requires specialized equipment.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclohexanepropanoic acid, 2-oxo-, methyl ester has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably:

- Opioid Analgesics : Research indicates that derivatives of this compound can be used in the synthesis of potent analgesics. For example, it serves as an intermediate in the preparation of remifentanil, a short-acting opioid used in anesthesia. The conversion processes often involve acylation reactions that enhance the pharmacological properties of the resulting compounds .

Case Study: Synthesis of Remifentanil

A notable study outlines a method for synthesizing remifentanil from cyclohexanepropanoic acid derivatives. The process involves:

- Nitrile Group Conversion : Transforming a cyanopiperidinyl propanoate derivative into an ester group.

- Acylation Reactions : Utilizing cyclohexanepropanoic acid derivatives to introduce necessary substituents on the piperidine ring.

This method highlights the compound's significance in developing fast-acting anesthetics with minimal side effects .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its ability to participate in various chemical reactions:

- Building Block for Complex Molecules : Cyclohexanepropanoic acid, 2-oxo-, methyl ester can be utilized as a precursor for synthesizing more complex organic molecules, including those used in agrochemicals and fine chemicals.

- Reactivity : Its carbonyl group makes it suitable for nucleophilic addition reactions, enabling the formation of diverse derivatives that can be further functionalized .

Data Table: Reactivity Overview

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form new carbon bonds | Alcohols, amines |

| Acylation | Forms esters or amides through acylation reactions | Various acylating agents |

| Cyclization | Can undergo cyclization to form cyclic structures | Polycyclic compounds |

Material Science Applications

In material science, this compound is being explored for its potential applications in polymer chemistry:

- Polymerization Reactions : The compound can act as a mon

Mechanism of Action

The mechanism of action of methyl 3-(2-oxocyclohexyl)propanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The ketone group can undergo reduction or oxidation, depending on the reaction conditions and the presence of specific enzymes or chemical reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Cyclohexanepropanoic acid, 2-oxo-, methyl ester is compared to structurally analogous esters and cyclohexane derivatives.

Table 1: Structural and Physical Properties of Comparable Compounds

Key Differences and Trends

Functional Groups and Reactivity: The oxo group in the target compound distinguishes it from non-ketone esters (e.g., Cyclohexyl propanoate). This group increases electrophilicity, making it more reactive in nucleophilic additions compared to non-oxo analogs .

Substituent Effects: Propenyl vs. Methyl Ester: The 2-propenyl ester (allyl ester) in Cyclohexanepropanoic acid, 2-propenyl ester introduces a double bond, enabling polymerization or conjugation reactions, unlike the saturated methyl ester in the target compound . Ethyl vs. Methyl Ester: The ethyl ester analog (Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester) has a higher boiling point (379.2 K at 1.5 kPa) due to increased van der Waals forces compared to the methyl ester .

Flavor/Fragrance: The propenyl ester variant is used in perfumery, whereas the target compound’s applications remain underexplored but may involve specialty chemical synthesis .

Biological Activity

Cyclohexanepropanoic acid, 2-oxo-, methyl ester (CAS Number: 75844-17-6) is an organic compound that has garnered interest in various fields including biology and medicine due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexane ring, a propanoic acid moiety, and a ketone functional group. Its molecular formula is C11H18O4. The structure allows for various chemical reactions, including hydrolysis and oxidation, which can influence its biological activity.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors within biological systems. The ester group can undergo hydrolysis to release cyclohexanepropanoic acid, which may interact with various biological targets, potentially modulating metabolic pathways or exhibiting pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that cyclohexanepropanoic acid derivatives exhibit antimicrobial properties. For instance, in a study focusing on plant-pathogen interactions, this compound was identified as a significant secondary metabolite involved in the resistance mechanisms of plants against Fusarium oxysporum, a common fungal pathogen. The compound's ability to inhibit fungal growth suggests potential applications in agricultural biocontrol strategies .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of cyclohexanepropanoic acid derivatives. In vitro assays demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage in various diseases .

Enzyme Interaction Studies

This compound has been investigated for its interactions with specific enzymes. A notable study employed molecular docking techniques to assess the binding affinity of this compound with target proteins involved in metabolic pathways. The findings revealed promising interactions that could lead to the development of enzyme inhibitors or modulators .

Study on Plant Resistance Mechanisms

In a comprehensive proteomic analysis involving tomato plants exposed to Fusarium oxysporum, this compound was identified among the top-ranked secondary metabolites associated with enhanced disease resistance. The study utilized two-dimensional electrophoresis coupled with mass spectrometry to profile differentially expressed proteins in response to pathogen attack .

Antifungal Potential Assessment

A study assessing the antifungal potential of various compounds isolated from soil fungi indicated that cyclohexanepropanoic acid derivatives effectively suppressed mycelial growth of Fusarium oxysporum. The most significant inhibition was observed at specific concentrations, underscoring the compound's potential as a natural fungicide .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Cyclohexanepropanoic acid | Precursor to methyl ester | Lacks methoxycarbonyl group |

| Cyclohexanecarboxylic acid | Antimicrobial properties | Simple carboxylic structure |

| 3-Cyclohexene-1-carboxylic acid, methyl ester | Antioxidant properties | Contains double bond in structure |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cyclohexanepropanoic acid, 2-oxo-, methyl ester, and how are they experimentally determined?

- Answer : The compound (CAS 10407-33-7) has a molecular formula of C₁₀H₁₆O₃ and molecular weight of 184.23 g/mol. Key properties include:

- Density : 1.059 g/cm³ at 25°C (measured via pycnometry) .

- Boiling Point : 133–134°C at 12 Torr (determined using reduced-pressure distillation) and 265.5°C at 760 mmHg (via standard atmospheric distillation) .

- Vapor Pressure : 0.00914 mmHg at 25°C (measured using a manometric setup) .

Experimental methods like gas chromatography (GC) with polar/non-polar columns and mass spectrometry (MS) are recommended for purity validation .

Q. What synthetic routes are viable for preparing this compound?

- Answer : A common approach involves esterification of 2-oxocyclohexanepropanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternative routes may include ketone functionalization via oxidation of cyclohexane derivatives. Reaction optimization should monitor pH, temperature, and catalyst loading to avoid side products like hydrolysis intermediates .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Answer :

- GC-MS : Use a polar column (e.g., DB-WAX) with helium carrier gas (1 mL/min) and electron ionization (70 eV) to identify fragmentation patterns (e.g., m/z 184 for molecular ion) .

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 3.67 ppm (s, 3H, ester -OCH₃), δ 2.45–2.70 ppm (m, cyclohexanone protons) .

- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. How can contradictions in reported boiling points be resolved methodologically?

- Answer : Discrepancies arise from measurement conditions (e.g., 133–134°C at 12 Torr vs. 265.5°C at 760 mmHg). To resolve:

Validate equipment calibration (e.g., manometer for reduced-pressure measurements).

Compare with computational predictions (e.g., Antoine equation for vapor pressure curves) .

Cross-reference with analogous esters (e.g., cyclohexyl propionate, CAS 6222-35-1) to assess consistency in pressure-dependent trends .

Q. How to interpret mass spectral fragmentation patterns for this compound?

- Answer : Key fragments in EI-MS (70 eV) include:

- m/z 184 : Molecular ion ([M⁺]).

- m/z 141 : Loss of CH₃OCO (43 Da, ester group cleavage).

- m/z 113 : Cyclohexanone ring fragmentation (C₆H₉O⁺).

Compare with NIST database entries and isotopic patterns to confirm assignments .

Q. What computational approaches are suitable for modeling this compound’s reactivity or applications?

- Answer :

- Molecular Dynamics (MD) : Simulate conformational flexibility using SMILES notation (e.g., C1(CCCCCCCC(OC)=O)C(O)CC(=O)C1C=CC=O) .

- QSAR : Relate the ester’s logP (~1.8, predicted) to flavorant efficacy in fragrance studies .

- Docking Studies : Model interactions with olfactory receptors using InChIKey (e.g., QRXIALJMEZXEAH-UHFFFAOYSA-N) to explain odor profiles .

Q. How does the compound’s structure influence its application in flavor and fragrance research?

- Answer : The cyclohexane ring and ester group contribute to a pineapple-like odor. Key factors:

- Steric Effects : The 2-oxo group enhances volatility, critical for aroma release.

- Hydrophobicity : The ester’s logP (~1.8) balances solubility in ethanol-based carriers.

Compare with allyl cyclohexanepropionate (CAS 2705-87-5), a structurally related flavorant, to assess substituent impacts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.